molecular formula C9H18ClNO3 B1379679 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride CAS No. 1803571-33-6

2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride

Cat. No. B1379679
M. Wt: 223.7 g/mol
InChI Key: GVLBNKXHPNEMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride, also known as Methoxetamine (MXE), is a synthetic dissociative substance. It has a molecular weight of 223.7 g/mol . The IUPAC name for this compound is 2-amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride . The InChI code for this compound is 1S/C9H17NO3.ClH/c1-13-7-4-2-3-6(5-7)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride can be represented by the InChI code 1S/C9H17NO3.ClH/c1-13-7-4-2-3-6(5-7)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H . This indicates that the molecule consists of a methoxy group (-OCH3) attached to a cyclohexyl ring, which is further attached to an acetic acid group with an amino (-NH2) substitution .


Physical And Chemical Properties Analysis

2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

1. Synthesis of Novel Compounds

Studies have demonstrated the use of amino acids like 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride in synthesizing new compounds. For instance, research on amino acid derivatives has led to the synthesis of Schiff base ligands and their metal complexes, which were further evaluated for their antioxidant and xanthine oxidase inhibitory activities (Ikram et al., 2015). Such studies highlight the role of amino acids in developing new molecules with potential therapeutic applications.

2. Exploration in Organic Synthesis

The compound has also been utilized in organic synthesis processes. For example, it has been involved in the synthesis of highly functionalized N-heterocyclic compounds, which are promising candidates for further chemical modifications (Barceló & Bienz, 2018). This illustrates the compound's versatility and utility in creating diverse chemical structures.

3. Development of Pharmaceutical Agents

In pharmaceutical research, similar amino acids have been used in the synthesis of compounds with potential therapeutic effects. For example, the synthesis of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its amino acid amides showed significant activity against various cancer cell lines (Pettit et al., 2003). This suggests that amino acids like 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride could play a role in developing new anticancer drugs.

4. Biochemical Research

Amino acids, including those similar to 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride, are often used in biochemical research to understand biological processes. For instance, studies involving the incorporation of amino functions in cyclohexane carboxylic acids can provide insights into amino acid metabolism and its implications in various diseases (Mayer & Joullié, 1994).

5. Corrosion Inhibition Studies

In the field of materials science, amino acids have been investigated for their corrosion inhibition effects. A study involving various amino acids explored their effectiveness in inhibiting corrosion, highlighting the potential for amino acids like 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride in this application (Kaya et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-2-(3-methoxycyclohexyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-13-7-4-2-3-6(5-7)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLBNKXHPNEMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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